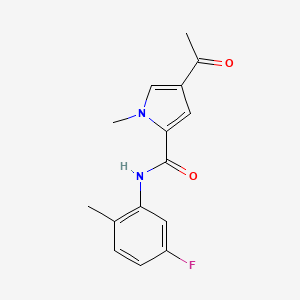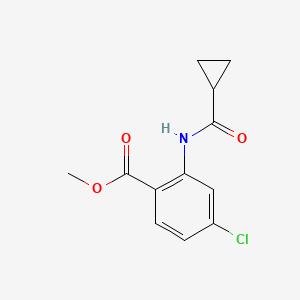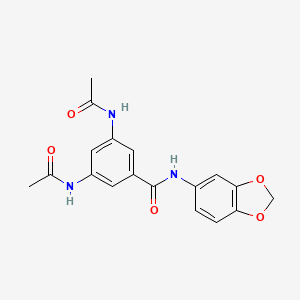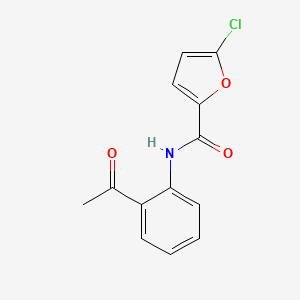
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as AFM13, is a small molecule drug that is currently being investigated for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is now being tested in clinical trials to evaluate its safety and efficacy.
Mecanismo De Acción
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide works by binding to CD30 on the surface of cancer cells and CD16A on the surface of natural killer cells. This binding activates the natural killer cells, which then attack and kill the cancer cells. This mechanism of action is known as antibody-dependent cellular cytotoxicity (ADCC).
Biochemical and Physiological Effects:
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is a bispecific antibody, which means that it can target two different proteins at the same time. This makes it potentially more effective than monoclonal antibodies, which can only target one protein. However, one limitation of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is still in the early stages of development and its safety and efficacy have not yet been fully established.
Direcciones Futuras
There are a number of potential future directions for research on 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the safety and efficacy of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in clinical trials.
Métodos De Síntesis
The synthesis of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with sodium hydride and methyl iodide to form 5-fluoro-2-methylbenzoic acid methyl ester. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carboxamide and acetic anhydride to produce 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematologic malignancies such as Hodgkin's lymphoma and non-Hodgkin's lymphoma. 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a bispecific antibody that targets both CD30, a protein that is overexpressed in Hodgkin's lymphoma and other lymphomas, and CD16A, a protein found on the surface of natural killer cells.
Propiedades
IUPAC Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGHHQPXQKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)




![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
